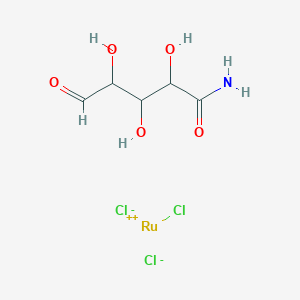
Pentaamminechlororuthenium(iii)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaamminechlororuthenium(III) chloride is a coordination compound with the formula [Ru(NH3)5Cl]Cl2. It is a yellow crystalline solid that is slightly soluble in water
Preparation Methods
Pentaamminechlororuthenium(III) chloride can be synthesized through several methods. One common synthetic route involves the reaction of ruthenium(III) chloride with ammonia in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by crystallization . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pentaamminechlororuthenium(III) chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: This compound can act as an electron acceptor in redox reactions.
Substitution Reactions: The chloride ligand in pentaamminechlororuthenium(III) chloride can be substituted with other ligands, such as pyridine or nitrogen-containing ligands.
Complex Formation: It can form complexes with other molecules, which can alter its chemical properties and reactivity.
Common reagents used in these reactions include sodium azide, methanesulfonic acid, and various nitrogen-containing ligands . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentaamminechlororuthenium(III) chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentaamminechlororuthenium(III) chloride involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, where it can accept electrons from other molecules. The molecular targets and pathways involved in these reactions depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Pentaamminechlororuthenium(III) chloride can be compared with other similar compounds, such as:
Hexaammineruthenium(III) chloride: This compound has six ammonia ligands instead of five and exhibits different redox properties.
Pentaamminechlorocobalt(III) chloride: Similar in structure but with cobalt as the central metal, this compound has different reactivity and applications.
Pentaamminechloroiridium(III) chloride: This compound contains iridium and has unique catalytic properties.
Biological Activity
Pentaamminechlororuthenium(III) chloride, with the chemical formula [Ru(NH3)5Cl]Cl2, is a ruthenium-based compound that has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article delves into its biological mechanisms, experimental findings, and potential therapeutic implications.
Pentaamminechlororuthenium(III) chloride is characterized by its octahedral coordination geometry, where five ammine ligands and one chloride ion coordinate to a central ruthenium atom. The compound exhibits unique reactivity, particularly in its interactions with biomolecules such as DNA and proteins.
The primary mechanism of action involves the formation of DNA adducts, which can lead to significant DNA damage in tumor cells. This damage triggers cell cycle arrest and apoptosis through various molecular pathways:
- DNA Interaction : Pentaamminechlororuthenium(III) chloride binds to DNA, leading to structural alterations and disruptions in replication.
- Protein Interactions : The compound may also interact with key proteins involved in cell signaling and apoptosis, further promoting cell death in cancerous cells .
Anticancer Activity
Research has indicated that pentaamminechlororuthenium(III) chloride exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound caused dose-dependent inhibition of cell proliferation in human cancer cell lines, including breast and lung cancers. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be significantly lower than those of traditional chemotherapeutic agents, suggesting a potent anticancer effect .
Antimicrobial Activity
In addition to its anticancer properties, pentaamminechlororuthenium(III) chloride has shown promising antimicrobial activity. A study investigated its effects on Gram-negative bacteria such as Pseudomonas aeruginosa and reported:
- Membrane Disruption : The compound caused depolarization of bacterial membranes, leading to increased permeability and leakage of cellular contents.
- Reactive Oxygen Species (ROS) Production : Treatment with pentaamminechlororuthenium(III) chloride resulted in elevated levels of ROS, contributing to bacterial cell death through oxidative stress mechanisms .
Table 1: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | DNA adduct formation, apoptosis |
| Antimicrobial | Membrane disruption in bacteria | Increased membrane permeability, ROS production |
Case Study Example
A notable case study involved the use of pentaamminechlororuthenium(III) chloride in a wound healing model using Galleria mellonella. The compound was applied topically in conjunction with bacterial infection models. Results indicated enhanced wound closure rates compared to controls treated with standard antibiotics. This suggests potential applications not only in antimicrobial therapies but also in promoting tissue regeneration .
Properties
Molecular Formula |
C5H9Cl3NO5Ru |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
chlororuthenium(2+);2,3,4-trihydroxy-5-oxopentanamide;dichloride |
InChI |
InChI=1S/C5H9NO5.3ClH.Ru/c6-5(11)4(10)3(9)2(8)1-7;;;;/h1-4,8-10H,(H2,6,11);3*1H;/q;;;;+3/p-3 |
InChI Key |
ZXJHVVZRTZHLAV-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)C(C(C(C(=O)N)O)O)O.[Cl-].[Cl-].Cl[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















